6α-Hydroxy Budesonide-d8
Description
6α-Hydroxy Budesonide-d8 is a deuterium-labeled analog of budesonide, a non-halogenated glucocorticoid used as an anti-inflammatory agent. This compound serves as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography–mass spectrometry (LC-MS), to ensure accurate quantification of budesonide and its metabolites in biological samples such as plasma .
Properties
Molecular Formula |
C₂₅H₂₆D₈O₇ |
|---|---|
Molecular Weight |
454.58 |
Synonyms |
(6α,11β,16α,17α)-16,17-[(Butylidene-d8)bis(oxy)]-6,11,17,21-trihydroxypregna-1,4-diene-3,20-dione; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C25H26D8O7
- Molecular Weight : 454.58 g/mol
- CAS Number : 577777-51-6 (unlabeled form: 577777-51-6)
- Applications : Pharmacokinetic studies, therapeutic drug monitoring, and metabolic pathway analysis .
The deuterium atoms (D8) are incorporated into the butylidene group, shifting the molecular ion peak in mass spectrometry and minimizing interference from endogenous compounds .
Comparison with Structurally Similar Compounds
Positional Isomers: 6α- vs. 6β-Hydroxy Budesonide-d8
The hydroxyl group position (α vs. β) significantly impacts metabolic behavior and analytical utility:
Key Findings :
Deuterium-Labeled Variants: Impact of Isotopic Substitution
Deuterium labeling varies across analogs, influencing their utility in mass spectrometry:
Key Findings :
Functional Group Modifications: Hydroxyl vs. Acetyloxy Derivatives
Adding functional groups alters solubility and analytical performance:
Key Findings :
- Acetyloxy derivatives exhibit higher lipophilicity, affecting extraction efficiency in sample preparation .
Q & A
Q. How can researchers differentiate between assay artifacts and true pharmacological activity in this compound studies?
- Methodological Answer :
- Control Experiments : Include deuterium-free Budesonide and vehicle-only controls.
- Orthogonal Assays : Validate findings using electrophoretic mobility shift assays (EMSAs) for DNA-binding activity.
- Dose-Response Curves : Confirm linearity across concentrations to rule out non-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
